Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a methyl ester group, and a prop-2-yn-1-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate typically involves the following steps:
N-Alkylation: The starting material, methyl 5-bromo-6-aminopyridine-3-carboxylate, is reacted with propargyl bromide in the presence of a base such as sodium hydroxide in a solvent like toluene.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Sonogashira Coupling: The prop-2-yn-1-yl group can participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Sonogashira Coupling: Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling would yield a product with a new carbon-carbon bond between the alkyne and the aryl or vinyl group.
Scientific Research Applications
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromopyridine-3-carboxylate: This compound lacks the prop-2-yn-1-ylamino group and is used as an intermediate in organic synthesis.
2-Bromo-6-methylpyridine: This compound has a similar bromine substitution but differs in the position and type of substituents on the pyridine ring.
Uniqueness
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate is unique due to the presence of both the bromine atom and the prop-2-yn-1-ylamino group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 5-bromo-6-(prop-2-ynylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-3-4-12-9-8(11)5-7(6-13-9)10(14)15-2/h1,5-6H,4H2,2H3,(H,12,13) |
InChI Key |
GKDMZPQLFUDKJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)NCC#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.